(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anticonvulsant Agents
- Study 1: Research by Malik & Khan (2014) explored compounds similar to the specified chemical, focusing on their potential as anticonvulsant agents. The study synthesized a series of novel compounds and evaluated their anticonvulsant activities, finding some compounds with high potency and protective index.
Anti-mycobacterial Agents
- Study 2: A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. The study synthesized various benzo[d]thiazole-2-carboxamides and evaluated their potential anti-tubercular activity, finding several compounds with low cytotoxicity and effective MICs.
Antimicrobial Agents
- Study 3: Research by Patel, Kumari, & Patel (2012) focused on synthesizing thiazolidinone derivatives related to the specified compound. These compounds were evaluated for antimicrobial activity against various bacteria and fungi, with some showing significant effectiveness.
Oncology Research
- Study 4: A study by Noronha et al. (2007) discovered a compound related to the specified chemical, showing potent activity in human tumor cell lines and in animal models of tumor growth. This highlights the compound's relevance in oncology research.
Diabetes Treatment
- Study 5: Research by Ammirati et al. (2009) investigated a series of proline amides, including compounds structurally similar to the specified chemical, as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes.
In Vitro Growth Inhibitory Activity
- Study 6: Lefranc et al. (2013) assessed the growth inhibitory activity of compounds related to the specified chemical on human cancer cell lines. They found that certain compounds displayed significant activity, potentially due to the inhibition of Na+/K(+)-ATPase and Ras oncogene activity.
Antiprotozoal Agents
- Study 7: A study by Ansari et al. (2017) synthesized 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives and evaluated their antiprotozoal activity, with several compounds showing promising activity against Entamoeba histolytica and Plasmodium falciparum.
Pain Treatment
- Study 8: Research by Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effect in animal models, which relates to pain treatment research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with their targets in various ways, leading to different changes depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-17-4-9-20-21(16-17)31-23(24-20)26-14-12-25(13-15-26)22(28)18-5-7-19(8-6-18)32(29,30)27-10-2-3-11-27/h4-9,16H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUQSBGMSHVJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone |
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